molecular formula C8H10N2O B1313866 Ethyl isonicotinimidate CAS No. 41050-96-8

Ethyl isonicotinimidate

Cat. No. B1313866
CAS RN: 41050-96-8
M. Wt: 150.18 g/mol
InChI Key: VMLBGAUWXMOYSQ-UHFFFAOYSA-N
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Description

Ethyl isonicotinimidate, also known as Isonicotinimidic acid ethyl ester, is a chemical compound with the molecular formula C8H10N2O . It contains a total of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of Ethyl isonicotinimidate consists of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight is 150.18 . Further details about its 3-dimensional molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile can be found in the references .

Scientific Research Applications

Antimycobacterial Evaluation and Synthesis of Derivatives

  • Application Summary: Ethyl isonicotinimidate is used in the synthesis of N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives, which are screened as antimycobacterial agents against M. tuberculosis H37Rv strain .
  • Methods of Application: The derivatives were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid. Initial compounds were synthesized by reaction of isoniazid with appropriate benzaldehyde .
  • Results: All the title compounds exhibited antimycobacterial activity and were compared to standard drugs streptomycin (MIC value of 6.25 μg/mL) and isoniazid (MIC value of 3.125 μg/mL). Compound 2g exhibited the highest antimycobacterial activity, but all the tested compounds were less active than standard drugs .

Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives

  • Application Summary: Ethyl isonicotinimidate is used in the rapid microwave-induced synthesis of isonicotinamide derivatives, which are tested for their antifungal activity .
  • Methods of Application: Ten novel isonicotinamide derivatives were prepared by quaternization reactions of isonicotinamide with methyl iodide and nine differently substituted 2-bromoacetophenones under rapid microwave irradiation of 10 minutes .
  • Results: The antifungal assay showed that most prepared compounds have moderate to weak activity against M. phaseolina and F. culmorum. A very high inhibitory rate was observed against S. sclerotiorum, 62–87.5 % in concentration of 10 μg mL–1 and 83.7–93.2 % in concentration of 100 μg mL–1 .

Safety And Hazards

Ethyl isonicotinimidate is considered a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Containers may explode when heated .

properties

IUPAC Name

ethyl pyridine-4-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLBGAUWXMOYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483045
Record name Ethyl isonicotinimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isonicotinimidate

CAS RN

41050-96-8
Record name Ethyl 4-pyridinecarboximidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41050-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isonicotinimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-cyanopyridine (135 g) and ethanol (83.3 ml) in chloroform (1000 ml) is cooled in an ice bath for 30 min. Anhydrous HCl (143 g) is bubbled into the cold mixture over a period of 7 hours with stirring continued overnight with cooling. The reaction mixture is filtered and the filtered solid added portionwise to an ice cold 10% K2CO3 solution (500 g in 5 l H2O) with stirring. A liter of ether is added to the mixture after 20 min with stirring. The aqueous layer is extracted with ether and the organic extracts combined and dried overnight. The dried solution is filtered, evaporated in vacuo and vacuum distilled giving as a main fraction 75.5 g of a colorless liquid, b.p. 63°-65° C. (0.14 mm).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
83.3 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl isonicotinimidate
Reactant of Route 2
Ethyl isonicotinimidate
Reactant of Route 3
Ethyl isonicotinimidate

Citations

For This Compound
3
Citations
ZI Itov, SD L'vova, VI Gunar - Pharmaceutical Chemistry Journal, 1976 - Springer
… We prepared ethyl isonicotinimidate (IV) by a similar method. Its … than the free ethyl isonicotinimidate: Attemptedrecrystallization from … To confirm the structure, ethyl isonicotinimidate …
Number of citations: 4 link.springer.com
DJ Brown, WB Cowden - Australian journal of chemistry, 1983 - CSIRO Publishing
… with thiocyanic acid to afford the Zmethylated thiosemicarbazide (Id) and thence the thione (2c) and the amplifier (4); the thione (2c) was made also by heating ethyl isonicotinimidate …
Number of citations: 20 www.publish.csiro.au
F Ma, J Li, S Zhang, Y Gu, T Tan… - … A European Journal, 2021 - Wiley Online Library
… No product formation was observed with an ester derivative (NA15) that contains a sensitive functional group and ethyl isonicotinimidate hydrochloride (NA18) that contains a …

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